

Pharmacological Profile & Mechanism of Action

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Compound Focus: Tasipimidine Sulfate

CAS No.: 1465908-73-9

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Tasipimidine's interest stems from its potency and high selectivity at the α 2A-adrenoceptor subtype.

Target Receptor Affinity and Agonist Activity

The table below summarizes the key quantitative pharmacological data from *in vitro* studies.

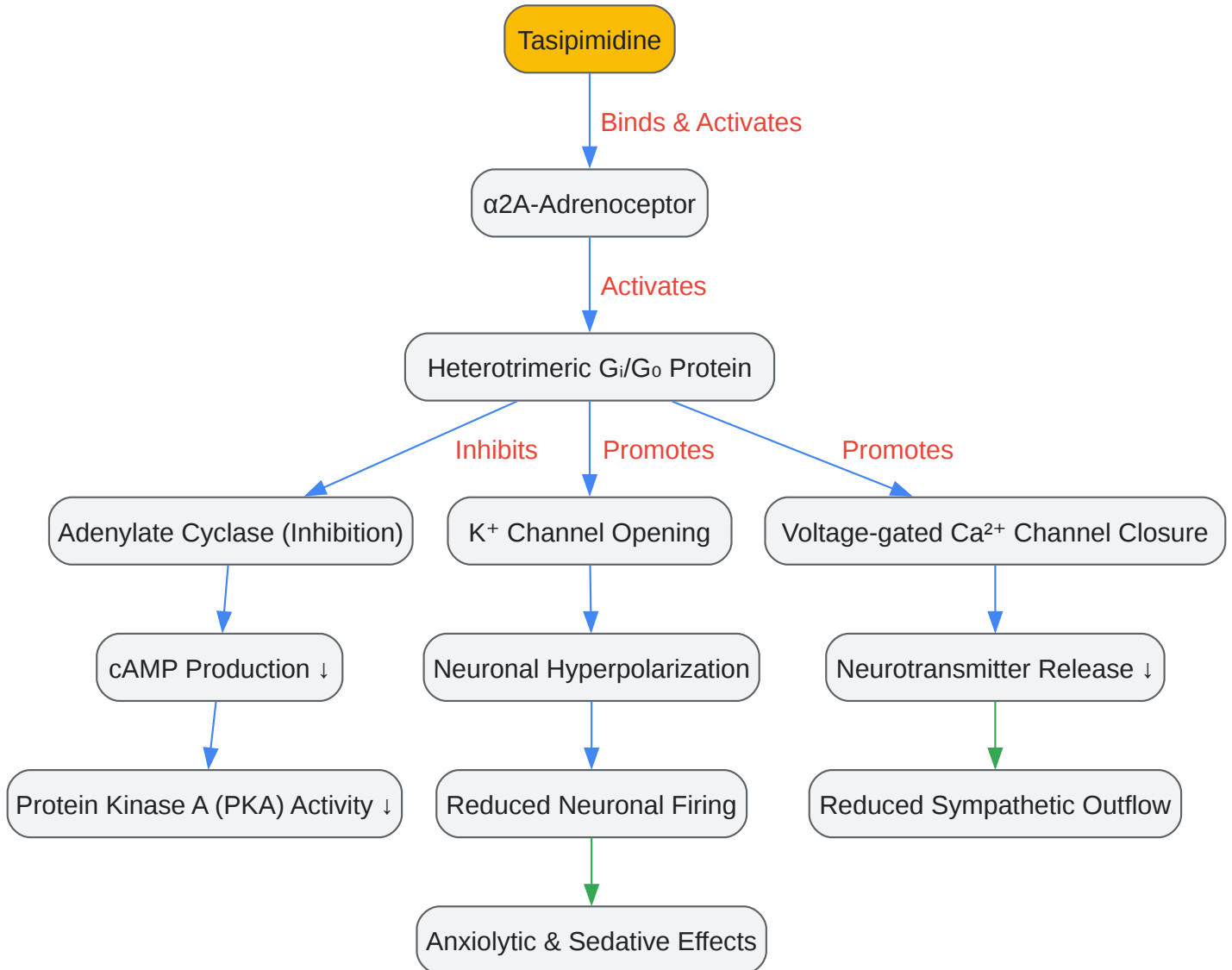
| Assay / Model | Parameter | Value | Notes / Implication |
|---------------------------------|-------------------|-------------|------------------------------|
| Human α 2A-Adrenoceptor | pEC ₅₀ | 7.57 [1] | Full agonist; primary target |
| Human α 2A-Adrenoceptor | EC ₅₀ | ~5.7 nM [2] | Confirms high potency |
| Human α 2B-Adrenoceptor | pEC ₅₀ | 6.00 [1] | Significantly weaker agonism |
| Human α 2C-Adrenoceptor | pEC ₅₀ | 6.29 [1] | Significantly weaker agonism |
| Rodent α 2D-Adrenoceptor | pEC ₅₀ | 6.56 [1] | Significantly weaker agonism |

| Assay / Model | Parameter | Value | Notes / Implication |
|--------------------------------|-----------|--------------------------|---|
| Human α 1-Adrenoceptors | - | Low binding affinity [1] | Minimal functional effects, reduces off-target side effects |

Signaling Pathway and Cellular Mechanism

Tasipimidine acts as a full agonist at the α 2A-adrenergic receptor. The diagram below illustrates the primary signaling pathway and subsequent cellular and systemic effects.

Tasipimidine Alpha-2A Adrenergic Receptor Signaling Pathway



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Key Experimental Data and Protocols

Research on **Tasipimidine sulfate** spans *in vitro* binding and functional assays to *in vivo* behavioral models.

In Vitro Assays and Protocols

1. Receptor Binding and Functional Agonism Assays [1]

- **Objective:** Determine binding affinity (K_i) and functional activity (EC_{50}) at human and rodent adrenoceptor subtypes.
- **Cell Lines:** Use recombinant cell lines (e.g., CHO cells) stably expressing human $\alpha 2A$, $\alpha 2B$, $\alpha 2C$, or rodent $\alpha 2D$ adrenoceptors.
- **Binding Assay:** Incubate cell membranes with a radiolabeled reference ligand (e.g., [3H]RX821002) and increasing concentrations of Tasipimidine. Determine K_i using non-linear regression analysis.
- **Functional Assay ([^{35}S]GTP γ S Binding):** Measure G-protein activation by incubating membranes with Tasipimidine and [^{35}S]GTP γ S. Calculate pEC_{50} (negative logarithm of EC_{50}) from concentration-response curves.

2. Selectivity Profiling [1]

- **Objective:** Assess activity on $\alpha 1$ -adrenoceptors and other secondary targets.
- **Methods:** Similar binding and functional assays (e.g., inositol monophosphate accumulation or intracellular Ca^{2+} measurement) on cells expressing $\alpha 1$ -adrenoceptors or a panel of other relevant targets.

In Vivo Efficacy Models and Protocols

1. Acoustic Startle Reflex in Rats [1]

- **Objective:** Evaluate sedative/anxiolytic effects.
- **Species/Strain:** Rats (specific strain as per institution).
- **Dosing:** Subcutaneous injection of **Tasipimidine sulfate** (e.g., 300-1000 $\mu g/kg$) or vehicle.
- **Measurement:** Place animals in a startle chamber and present acoustic stimuli. Record the amplitude of the startle reflex before and at set intervals (e.g., 20 min, 1 hr, 2 hr) post-dosing.
- **Outcome:** Tasipimidine significantly reduces startle reflex amplitude, with onset within 20 minutes and peak effect at 1 hour.

2. Spontaneous Locomotor Activity in Mice [1]

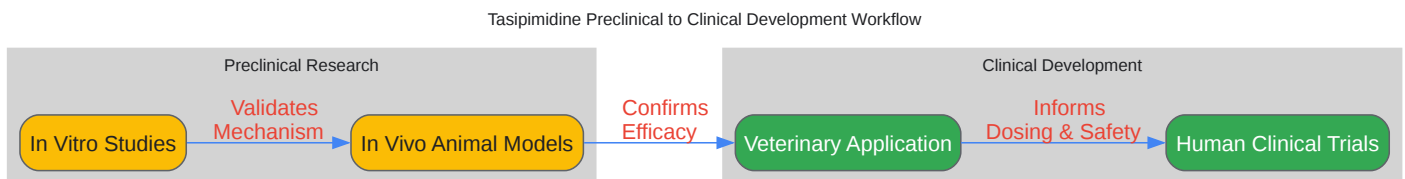
- **Objective:** Assess sedative and hypolocomotor effects.
- **Species/Strain:** Mice (e.g., non-habituated).
- **Dosing:** Subcutaneous (e.g., 10-100 $\mu g/kg$) or oral (e.g., 900-3000 $\mu g/kg$) administration.

- **Measurement:** Place mice in activity cages post-dosing and record spontaneous locomotor activity (beam breaks or video tracking) for a defined session.
- **Outcome:** Tasipimidine significantly reduces activity counts, demonstrating dose-dependent sedation.

3. Separation Anxiety Model in Dogs [2]

- **Objective:** Test clinical efficacy for situational anxiety.
- **Subjects:** Clinically healthy privately-owned dogs with a history of separation anxiety.
- **Dosing:** Oral administration of **Tasipimidine sulfate** (e.g., 10 and 30 µg/kg).
- **Protocol:** A randomized, placebo-controlled, crossover study with three 4-day treatment periods separated by 3-day washouts. Owners leave dogs alone and record behaviors.
- **Measurement:** Owner ratings of anxiety severity, duration, and specific behaviors (destructive behavior, vocalization).
- **Outcome:** Tasipimidine at 30 µg/kg led to statistically significant reductions in destructive behavior and vocalization.

The logical flow from foundational research to clinical application is summarized in the diagram below.



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Formulation and Stability Data

Stable liquid formulations are critical for Tasipimidine's oral administration in clinical and research settings.

- **Standard Oral Solution Formulation** [3] [4]
 - **Active Ingredient:** Tasipimidine or a pharmaceutically acceptable salt (e.g., **Tasipimidine sulfate**).
 - **Concentration:** 0.02 to 0.5 mg of Tasipimidine free base per weight (e.g., 0.3 mg/mL).
 - **Solvent:** Purified water.

- **Buffering Agent:** Citrate buffer (e.g., Citric acid / Sodium citrate) to maintain pH 3.5-5.5, crucial for stability.
 - **Preservative:** Sodium benzoate (e.g., 0.1-0.5%).
 - **Tonicity Agent:** Sodium chloride (e.g., 0.1-0.9%).
 - **Preparation:** Dissolve ingredients in water, adjust pH, and make up to volume.
- **Stability and Degradation [3]**
 - **Primary Degradant:** A fused tetracyclic compound formed under acidic conditions (pH < 3) or oxidative stress.
 - **Key Stabilizers:** Citrate buffer and sodium EDTA can significantly reduce degradation.
 - **pH Stability:** Maximum stability observed in the pH range of 3.5 to 5.5.

Clinical and Research Applications

Veterinary Medicine

- **Approved Use:** In the European Union, it is approved as "Tessie" for the short-term treatment of fear and anxiety in dogs [5].
- **Dosing:** 30 µg/kg administered orally approximately one hour before the anxiety-inducing situation [2].

Human Medicine (Investigational)

- **Current Indication:** Tasipimidine is under development for the treatment of **insomnia disorder** [6] [5].
- **Clinical Trial Status:** As of late 2024, it is in **Phase 2** clinical trials (NCT06956495) to evaluate its efficacy and tolerability after repeated bed-time doses in patients with insomnia [6] [5].
- **Previous Investigation:** It has also been investigated for psychiatric disorders, reaching Phase 1 trials [5].

Anaesthetic-Sparing Effects Protocol

A recent experimental study in dogs provides a detailed protocol for assessing Tasipimidine's impact on anaesthetic requirements [6].

- **Objective:** Evaluate the effect of oral Tasipimidine on propofol and isoflurane requirements.
- **Subjects:** Seven adult Beagle dogs.
- **Design:** Placebo-controlled, randomized, blinded, experimental trial.
- **Treatments:**
 - **PP:** Placebo orally + placebo IV.
 - **TP:** Tasipimidine (30 µg/kg PO) + placebo IV.
 - **TMP:** Tasipimidine (30 µg/kg PO) + Methadone (0.2 mg/kg IV).
 - **TMPD:** Tasipimidine (30 µg/kg PO) + Methadone (0.2 mg/kg IV) + Dexmedetomidine (1 µg/kg IV + 1 µg/kg/h CRI).
- **Anaesthesia:** Induced with propofol and maintained with isoflurane.
- **Primary Outcomes:**
 - Dose of propofol required for induction.
 - Minimum Alveolar Concentration of isoflurane preventing motor movement (MACNM).
- **Key Findings:**
 - Tasipimidine alone reduced propofol dose by **30%** and isoflurane MACNM by **19%**.
 - Combinations with methadone or methadone/dexmedetomidine further reduced requirements by up to **50%** for propofol and **35%** for isoflurane.

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